molecular formula C14H16N4O B1597849 N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide CAS No. 58668-41-0

N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide

Cat. No.: B1597849
CAS No.: 58668-41-0
M. Wt: 256.30 g/mol
InChI Key: BMBQSBRWMLAZAC-UHFFFAOYSA-N
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Description

N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C14H16N4O and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-11-13(9-19)14(15-10-17(2)3)18(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBQSBRWMLAZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N=CN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376890
Record name N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58668-41-0
Record name N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide, commonly referred to as compound 58668-41-0, is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OC_{14}H_{16}N_{4}O, with a molecular weight of 256.3 g/mol. The compound features a pyrazole ring substituted with a formyl group and a dimethylamino group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-formyl-3-methyl-1-phenylpyrazole with N,N-dimethylformamide in the presence of appropriate catalysts. The synthesis route can be optimized for yield and purity using various methods such as microwave-assisted synthesis or conventional reflux techniques.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in inflammation. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at the 3 and 5 positions of the pyrazole ring can significantly affect potency and selectivity. For example, the presence of electron-withdrawing groups enhances anticancer activity by stabilizing the transition state during enzyme inhibition.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The study utilized several human cancer cell lines and demonstrated that this compound exhibited potent cytotoxicity compared to standard chemotherapeutic agents. The findings support further investigation into its potential as an anticancer drug.

Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of this compound in a rat model of acute inflammation. Results indicated a significant reduction in paw edema compared to untreated controls, suggesting that the compound may have therapeutic potential in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or aldehydes under reflux in ethanol or dichloroethane .
  • Step 2 : Introduction of the formyl and dimethyliminoformamide groups using Vilsmeier-Haack or Mannich-type reactions, requiring precise temperature control (60–80°C) and catalysts like POCl₃ .
  • Optimization : Use Design of Experiments (DoE) to vary solvent polarity, catalyst loading, and reaction time. Monitor yields via HPLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect impurities. Key signals include:
  • Formyl group : δ ~9.8–10.2 ppm (¹H) .
  • Pyrazole protons : δ ~6.5–8.5 ppm (¹H) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 239.1171 for C₁₃H₁₃N₅) and detect fragmentation patterns .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for purity assessment (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended for structural refinement?

  • Crystallography Protocol :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve anisotropic displacement parameters for heavy atoms .
  • Refinement : Employ SHELXL for least-squares refinement (R₁ < 0.05 for high-resolution data). Address twinning or disorder using TWIN/BASF commands .
  • Visualization : Generate ORTEP diagrams via WinGX or Olex2 to illustrate thermal ellipsoids and hydrogen-bonding networks .
    • Example : A related pyrazole derivative showed C–N bond length variations (1.32–1.38 Å) due to conjugation with the formyl group .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Integrated Approach :

  • In Silico Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electrostatic potential surfaces and HOMO-LUMO gaps. Compare with crystallographic data .
  • Experimental Validation :
  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC to measure affinity for targets like kinases or GPCRs .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ curves to reconcile discrepancies between predicted and observed inhibitory potency .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • SAR Framework :

  • Core Modifications : Synthesize analogs with:
  • Varied substituents : Replace the 4-formyl group with cyano or acetyl to assess electronic effects .
  • Ring expansion : Incorporate thiazole or triazole moieties to enhance rigidity .
  • Biological Screening : Test analogs against panels of cancer cell lines (e.g., MTT assay) or inflammatory markers (e.g., COX-2 inhibition) .
    • Data Table : Example SAR for Pyrazole Derivatives
DerivativeSubstituent RIC₅₀ (μM, COX-2)LogP
Parent4-Formyl12.3 ± 1.22.8
Analog 14-Cyano8.7 ± 0.93.1
Analog 24-Acetyl15.6 ± 1.52.5

Key Resources

  • Synthetic Protocols : Refer to multi-component reaction strategies in and .
  • Software : SHELX , ORTEP , and Gaussian for computational modeling .
  • Biological Assays : SPR (), MTT (), and enzymatic inhibition assays ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide
Reactant of Route 2
Reactant of Route 2
N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.